N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride
Overview
Description
N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride, commonly known as desoxyephedrine (DXP), is an amphetamine-type stimulant and a sympathomimetic agent. It is widely used for its stimulant and anorectic effects, and is used in the treatment of narcolepsy, attention deficit disorder (ADD), and obesity. DXP is also used as a recreational drug and is a potent central nervous system (CNS) stimulant. DXP is a chiral molecule, with two enantiomers, dextro- and levo-DXPs.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Process and Thermodynamics : The synthesis of a similar compound, Imine, derived from phenyl-N-((R)-2-((piperidine-1-yl) methyl)cyclohexylidene)methanamine, was investigated using the density functional theory method. This study analyzed the thermodynamics of the reaction, evaluating parameters like ∆H, ∆S, and ∆G at different temperatures to determine the optimal conditions for synthesis (Jafari, 2018).
- Synthesis of Related Compounds : Research on the synthesis of compounds like N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine provides insights into the methodologies that could be relevant to the synthesis of N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride (Younas, El Hallaoui, & Alami, 2014).
Biological and Medical Applications
- Photocytotoxicity in Cancer Treatment : Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine displayed significant photocytotoxicity in red light, suggesting potential applications in cancer treatment. These complexes showed effective apoptosis induction and reactive oxygen species generation in cancer cells (Basu et al., 2014).
- Anticonvulsant Activity : Schiff bases of 3-aminomethyl pyridine, structurally similar to N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine, were found to exhibit anticonvulsant activity, providing insights into possible neurological applications of related compounds (Pandey & Srivastava, 2011).
Material Science and Analytical Applications
- Analytical Method Development : The development of analytical methods for structurally related compounds, such as the nonaqueous capillary electrophoresis of imatinib mesylate and its related substances, can inform the analytical approaches for N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride (Ye et al., 2012).
properties
IUPAC Name |
N-benzyl-N-methyl-1-piperidin-2-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15-14;;/h2-4,7-8,14-15H,5-6,9-12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVOXYPVNJFCSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCN1)CC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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